molecular formula C24H28N6O3 B3913254 4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide

4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide

Cat. No.: B3913254
M. Wt: 448.5 g/mol
InChI Key: WCBZROWHVKMNGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I don’t have specific information on how to synthesize this exact compound, compounds with similar structures are often synthesized via multi-step organic synthesis procedures. For example, the amide group could be formed through a reaction between a carboxylic acid and an amine . The pyrazole ring could be synthesized through a condensation reaction of hydrazines with 1,3-diketones .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the amide group, pyrazole ring, and piperidine ring would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, compounds with similar structures can undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis reactions, especially under acidic or basic conditions . The pyrazole ring could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make this compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to assess these factors .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications, for example in pharmaceuticals or materials science .

Properties

IUPAC Name

4-[5-[(2-methoxyphenyl)carbamoylamino]pyrazol-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c1-17-7-3-4-8-19(17)27-24(32)29-15-12-18(13-16-29)30-22(11-14-25-30)28-23(31)26-20-9-5-6-10-21(20)33-2/h3-11,14,18H,12-13,15-16H2,1-2H3,(H,27,32)(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBZROWHVKMNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide
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4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide
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4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide
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4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide
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4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide
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4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide

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